molecular formula C12H20O4 B13480030 Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate

Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13480030
M. Wt: 228.28 g/mol
InChI Key: WXIMFVQJMCBHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(propan-2-yl)-1,6-dioxaspiro[26]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves a multi-step process. One common method includes the reaction of a suitable diol with a ketone to form the spirocyclic core, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the molecule or alter its reactivity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.6]nonane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.7]decane-2-carboxylate

Uniqueness

Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where precise molecular interactions are required.

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

methyl 2-propan-2-yl-1,7-dioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C12H20O4/c1-9(2)12(10(13)14-3)11(16-12)5-4-7-15-8-6-11/h9H,4-8H2,1-3H3

InChI Key

WXIMFVQJMCBHAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCCOCC2)C(=O)OC

Origin of Product

United States

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